Relomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Relomicina es un antibiótico macrólido producido por la bacteria Streptomyces fradiae. Está estructuralmente relacionado con otros macrólidos como la tilosina y la macrocina. Los macrólidos son conocidos por su actividad antibacteriana de amplio espectro, particularmente contra bacterias grampositivas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La relomicina se produce típicamente a través de procesos de fermentación que involucran a Streptomyces fradiae. El proceso de fermentación se puede llevar a cabo tanto en matraces como en tanques. La producción implica el cultivo de Streptomyces fradiae en un medio rico en nutrientes, seguido de la extracción y purificación de la relomicina del caldo de cultivo .

Métodos de Producción Industrial

La producción industrial de relomicina implica la fermentación a gran escala en biorreactores. El proceso incluye la optimización de las condiciones de crecimiento de Streptomyces fradiae, como la temperatura, el pH y el suministro de nutrientes, para maximizar el rendimiento de relomicina. Después de la fermentación, el compuesto se extrae y purifica utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La relomicina sufre varias reacciones químicas, que incluyen:

Oxidación: La relomicina también puede sufrir reacciones de oxidación, aunque los detalles específicos sobre estas reacciones están menos documentados.

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Relomycin exhibits significant antibacterial activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism of action involves binding to the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and replication.

Table 1: Antimicrobial Spectrum of this compound

| Bacterial Strain | Sensitivity to this compound | Notes |

|---|---|---|

| Staphylococcus aureus | Sensitive | Effective against methicillin-resistant strains |

| Streptococcus pneumoniae | Sensitive | Active against penicillin-resistant strains |

| Enterococcus faecalis | Intermediate | Variable response observed |

| Escherichia coli | Resistant | Limited effectiveness |

2.1. Treatment of Infections

This compound has been evaluated for its efficacy in treating various infections caused by resistant bacterial strains. Clinical studies have shown promising results in using this compound as part of combination therapy for complicated skin and soft tissue infections.

2.2. Potential in Cancer Therapy

Recent research indicates that this compound may have potential applications in oncology. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its dual action as an antibiotic and an anticancer agent positions it as a candidate for further investigation in cancer treatment protocols.

Drug Development and Repurposing

This compound is also being explored for drug repurposing opportunities. Given the rising incidence of antibiotic resistance, repurposing existing compounds like this compound can expedite the development of new treatment regimens.

Case Study: Combination Therapy with this compound

A recent clinical trial investigated the use of this compound in combination with other antibiotics to enhance therapeutic efficacy against multidrug-resistant infections. The study found that patients receiving combination therapy had improved clinical outcomes compared to those receiving standard treatment alone.

Research Insights and Future Directions

Research into this compound continues to evolve, with ongoing studies focusing on optimizing its pharmacological properties and exploring its mechanisms of action at the molecular level. The compound's stability and bioavailability are critical factors influencing its therapeutic potential.

Mecanismo De Acción

La relomicina ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une al ribosoma bacteriano, impidiendo la elongación de la cadena peptídica durante la traducción. Esta acción detiene eficazmente el crecimiento y la replicación bacterianos. Los objetivos moleculares de la relomicina incluyen la subunidad 50S del ribosoma bacteriano, que es esencial para la síntesis de proteínas .

Comparación Con Compuestos Similares

La relomicina es estructuralmente similar a otros antibióticos macrólidos como la tilosina, la macrocina y la desmicosina. Estos compuestos comparten una estructura de anillo macrólido común, pero difieren en sus cadenas laterales y grupos funcionales. La singularidad de la relomicina radica en sus modificaciones específicas de la cadena lateral, que contribuyen a sus distintas propiedades antibacterianas .

Compuestos Similares

Tilosina: Otro antibiótico macrólido producido por Streptomyces fradiae, utilizado en medicina veterinaria.

Macrocina: Un precursor de la tilosina, también producido por Streptomyces fradiae.

Desmicosina: Similar a la tilosina pero carece de la parte de azúcar de micarosa.

Propiedades

Número CAS |

1404-48-4 |

|---|---|

Fórmula molecular |

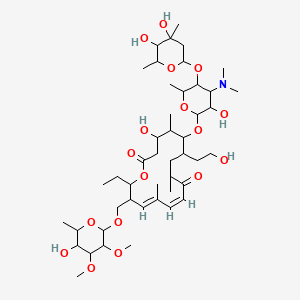

C46H79NO17 |

Peso molecular |

918.1 g/mol |

Nombre IUPAC |

(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14-,23-18+ |

Clave InChI |

QDAVFUSCCPXZTE-XKXXACGVSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

SMILES isomérico |

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)\C)COC4C(C(C(C(O4)C)O)OC)OC |

SMILES canónico |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Relomycin; Dihydrotylosin; Relomicina; Relomycinum; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.